molecular formula C22H16ClN3O2 B10984114 N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B10984114
M. Wt: 389.8 g/mol
InChI Key: LVDDFYKDPWCYOF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a quinoline core, a pyridine ring, and a substituted phenyl group, makes it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: The introduction of the pyridine ring and the substituted phenyl group can be achieved through nucleophilic aromatic substitution reactions. For instance, the chloro and methoxy groups can be introduced via reactions with appropriate halogenated and methoxylated reagents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Aminated derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with DNA and proteins, potentially leading to effects such as enzyme inhibition or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with a pyridine ring at a different position.

    N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-3-carboxamide: Similar structure but with the carboxamide group at a different position.

    N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenyl ring, along with the quinoline and pyridine rings, provides a distinctive electronic environment that can be exploited in various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O2/c1-28-21-7-6-15(12-18(21)23)25-22(27)17-13-20(14-8-10-24-11-9-14)26-19-5-3-2-4-16(17)19/h2-13H,1H3,(H,25,27)

InChI Key

LVDDFYKDPWCYOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)Cl

Origin of Product

United States

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